methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a 2-bromobenzoyl imino group and a methyl ester side chain. This structure is part of a broader class of benzothiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties . The Z-configuration of the imino group and the bromine substituent on the benzoyl moiety are critical to its stereochemical and electronic properties, influencing reactivity and interactions in biological systems.
Properties
IUPAC Name |
methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-23-15(21)10-20-13-8-4-5-9-14(13)24-17(20)19-16(22)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPHPSDVWABJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with 2-bromobenzoyl chloride, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Structural Characteristics
Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate contains a benzothiazole ring system, which is known for its diverse biological activities. The presence of the bromobenzoyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 450.3 g/mol .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. Studies have shown that related compounds possess significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a potent antimicrobial agent.
Anticancer Potential
The anticancer properties of benzothiazole derivatives are well-documented. This compound has demonstrated cytotoxic effects on several cancer cell lines in vitro. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole ring and subsequent acylation with bromobenzoyl isocyanate. The process requires careful control of reaction conditions to achieve high yields and purity .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value in the low micromolar range, indicating strong antimicrobial potential. These findings suggest that further development could lead to new therapeutic agents for treating bacterial infections.
Case Study 2: Anticancer Activity
In another research project, the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF7). Results showed that treatment with this compound resulted in significant cell death compared to control groups. Mechanistic studies indicated that the compound triggers apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
a. Bromobenzoyl Substituent Position
- 3-Bromobenzoyl Analog: Ethyl {(3Z)-3-[(3-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate () shares a brominated benzoyl group but differs in substitution position (3-bromo vs. 2-bromo) and core structure (indole vs. benzothiazole).
- Non-Brominated Analogs: Compounds like methyl 2-[(2Z)-6-methoxy-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate () replace bromine with methoxy and sulfonyl groups. These substituents enhance solubility but may reduce electrophilicity, impacting binding to biological targets .
Ester Group Variations
- Ethyl Esters: Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate () and ethyl 2-{(2Z)-2-[(1-naphthylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetate () utilize ethyl esters instead of methyl. Ethyl esters generally exhibit slower hydrolysis rates due to increased steric hindrance, prolonging metabolic stability .
Functional Group Modifications
- Sulfonyl and Hydroxy Groups: Methyl (Z)-2-(3-hydroxy-2-((2-(phenylsulfonyl)acetyl)imino)-2,3-dihydrothiazol-4-yl)acetate () introduces a sulfonyl group and hydroxyl moiety.
- Oxo vs. Imino Groups: 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid () replaces the imino group with a ketone. This modification eliminates the possibility of tautomerization, simplifying reactivity but diminishing the compound’s ability to act as a chelating agent .
Physicochemical Properties
Biological Activity
Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure is characterized by a benzothiazole moiety, which is known for its pharmacological properties. The presence of the bromobenzoyl group enhances its reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, benzothiazole derivatives often demonstrate activity against various bacterial strains and fungi due to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways .
- Anticancer Potential : Several studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders .
Antimicrobial Assays
A series of in vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses moderate antimicrobial activity, particularly against fungal strains.
Anticancer Activity
In cancer cell line studies (e.g., MDA-MB-231 for breast cancer), the compound was evaluated for its cytotoxic effects using the MTT assay. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 20 |
| NUGC-3 | 25 |
The results suggest that this compound exhibits promising anticancer activity with relatively low IC50 values.
Case Studies and Research Findings
- Study on Tyrosinase Inhibition : A recent study demonstrated that analogs of methyl 2-[(2Z)-... exhibited potent inhibition of mushroom tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid . This highlights the potential use of this compound in cosmetic applications aimed at skin lightening.
- Anticancer Mechanism Exploration : Research has shown that compounds similar to methyl 2-[(2Z)-... induce apoptosis in cancer cells through mitochondrial pathways. These findings were supported by flow cytometry analysis showing increased Annexin V positive cells upon treatment .
Q & A
Q. What are the common synthetic routes for methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?
The synthesis typically involves two key steps: (1) Condensation of 2-bromobenzoyl chloride with a thiazole intermediate (e.g., methyl 2-(3-oxo-2,3-dihydrobenzothiazol-2-yl)acetate) under acidic or basic conditions to form the imino linkage. (2) Cyclization via reflux in ethanol/water with NaOH, followed by acidification to precipitate the product. Characterization is performed using -NMR, -NMR, and IR spectroscopy to confirm the Z-configuration and structural integrity .
Q. How is the Z-configuration of the imino group confirmed experimentally?
X-ray crystallography is the definitive method. For example, in related benzothiazole derivatives, the Z-configuration is confirmed by observing the spatial arrangement of substituents in the crystal lattice. Non-coplanar orientations of the bromobenzoyl and thiazole moieties provide conclusive evidence .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- - and -NMR to identify proton environments and carbon frameworks.
- IR spectroscopy to detect functional groups (e.g., C=O stretch at ~1700 cm).
- High-resolution mass spectrometry (HRMS) for molecular weight validation. For advanced confirmation, single-crystal XRD is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclization step?
Systematic screening of solvents (e.g., DMF, ethanol) and catalysts (e.g., p-toluenesulfonic acid) is essential. Evidence suggests that ethanol/water (25:5 v/v) with NaOH under reflux for 4 hours achieves 73% yield after acidification. Temperature gradients (80–100°C) and reaction time (2–6 hours) should be tested to balance yield and purity .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model electron density distribution. For example, the thiazole ring’s electron-deficient regions (due to the bromobenzoyl group) are prone to nucleophilic attack. Molecular electrostatic potential (MEP) maps and Fukui indices guide site-specific reactivity predictions .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
Contradictions may arise from assay variability or structural nuances. To address this:
Q. How does the bromine atom at the 2-position of the benzoyl group influence electronic properties?
The electron-withdrawing bromine increases the electrophilicity of the carbonyl group, enhancing reactivity in condensation reactions. UV-Vis spectroscopy and cyclic voltammetry can quantify this effect. Comparative studies with non-brominated analogs show shifted absorption maxima (~20 nm bathochromic shift) and reduced HOMO-LUMO gaps .
Methodological Notes
- Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to ensure Z-configuration retention during synthesis .
- Scale-Up Challenges : Pilot-scale reactions may require inert atmospheres (N) to prevent oxidation of thiazole intermediates .
- Data Reproducibility : Document solvent purity, catalyst lot numbers, and drying protocols (e.g., MgSO vs. molecular sieves) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
